molecular formula C25H23NO5 B7789384 7'-hydroxy-8'-[(2-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione

7'-hydroxy-8'-[(2-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B7789384
M. Wt: 417.5 g/mol
InChI Key: JJMHKZORMNTMII-UHFFFAOYSA-N
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Description

7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that belongs to the class of bichromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone.

    Introduction of the Chromene Moiety: The chromene moiety can be introduced through a cyclization reaction involving a phenol derivative and an aldehyde.

    Hydroxylation: The hydroxyl groups can be introduced through selective oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium hydride and potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one: Similar structure but with different substituents.

    4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a piperidine ring and chromene moiety but with additional functional groups.

Uniqueness

7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-15-6-4-5-11-26(15)14-20-21(27)10-9-17-18(13-23(28)31-24(17)20)19-12-16-7-2-3-8-22(16)30-25(19)29/h2-3,7-10,12-13,15,27H,4-6,11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMHKZORMNTMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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